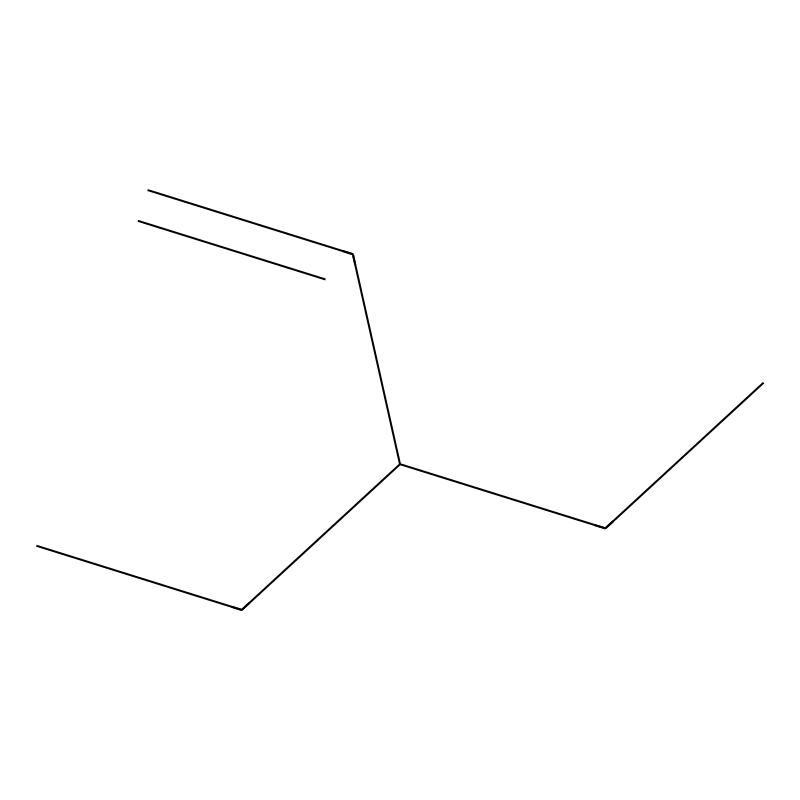3-Ethyl-1-pentene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Ethyl-1-pentene is an organic compound with the molecular formula and a molecular weight of approximately 98.19 g/mol. It is classified as an alkene due to the presence of a carbon-carbon double bond. The structure of 3-ethyl-1-pentene consists of a straight-chain pentene with an ethyl group attached to the third carbon atom, giving it unique properties compared to other alkenes. This compound is also known by its IUPAC name, 3-ethylpent-1-ene, and has a CAS Registry Number of 4038-04-4 .
- Hydrogenation: The addition of hydrogen across the double bond can yield saturated hydrocarbons. For example, when hydrogen gas reacts with 3-ethyl-1-pentene, it produces pentane .
- Isomerization: Under certain conditions (e.g., in the presence of catalysts like iron carbonyl), 3-ethyl-1-pentene can undergo isomerization to form different structural isomers .
- Polymerization: As with many alkenes, 3-ethyl-1-pentene can participate in polymerization reactions to form larger polymer chains, which are valuable in various industrial applications.
3-Ethyl-1-pentene can be synthesized through several methods:
- Codimerization: This method involves the reaction of ethylene with n-pentenes in the presence of catalysts such as sodium or potassium carbonate. This process yields 3-ethyl-1-pentene as a primary product.
- Alkylation: The reaction of propylene with butyllithium can also produce 3-ethyl-1-pentene through an alkylation process.
The applications of 3-ethyl-1-pentene are diverse:
- Chemical Intermediates: It serves as an intermediate in the synthesis of various chemicals and materials.
- Polymer Production: The compound is utilized in producing specialty polymers and copolymers due to its reactivity and ability to form long-chain hydrocarbons.
Several compounds share structural similarities with 3-ethyl-1-pentene. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Characteristics |
|---|---|---|
| 1-Pentene | A straight-chain alkene without substituents. | |
| 2-Pentene | A positional isomer with the double bond at C2. | |
| 3-Methyl-1-butene | A branched alkene with a methyl group at C3. | |
| 4-Methyl-1-pentene | A branched alkene with a methyl group at C4. |
Uniqueness of 3-Ethyl-1-Pentene: Unlike its similar compounds, 3-ethyl-1-pentene features a longer carbon chain and a unique branching at the third carbon, which influences its chemical reactivity and applications in polymer chemistry.








